molecular formula C10H9FO B13591512 3-(3-Fluoro-4-methylphenyl)acrylaldehyde

3-(3-Fluoro-4-methylphenyl)acrylaldehyde

Cat. No.: B13591512
M. Wt: 164.18 g/mol
InChI Key: RSXODVNTRBIIFU-NSCUHMNNSA-N
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Description

3-(3-fluoro-4-methylphenyl)prop-2-enal is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-methylphenyl)prop-2-enal typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with an appropriate reagent to introduce the prop-2-enal moiety. One common method is the Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of 3-(3-fluoro-4-methylphenyl)prop-2-enal may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluoro-4-methylphenyl)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: 3-(3-fluoro-4-methylphenyl)prop-2-enoic acid.

    Reduction: 3-(3-fluoro-4-methylphenyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-fluoro-4-methylphenyl)prop-2-enal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methylphenyl)prop-2-enal involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. The fluorine atom may enhance the compound’s binding affinity and selectivity for certain targets by influencing electronic and steric properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluoro-3-methylphenyl)prop-2-enal: Similar structure but with different substitution pattern on the phenyl ring.

    3-(3-chloro-4-methylphenyl)prop-2-enal: Chlorine atom instead of fluorine, leading to different reactivity and properties.

    3-(3-fluoro-4-methylphenyl)prop-2-enoic acid: Oxidized form of the compound with a carboxylic acid group.

Uniqueness

3-(3-fluoro-4-methylphenyl)prop-2-enal is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

(E)-3-(3-fluoro-4-methylphenyl)prop-2-enal

InChI

InChI=1S/C10H9FO/c1-8-4-5-9(3-2-6-12)7-10(8)11/h2-7H,1H3/b3-2+

InChI Key

RSXODVNTRBIIFU-NSCUHMNNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C=O)F

Canonical SMILES

CC1=C(C=C(C=C1)C=CC=O)F

Origin of Product

United States

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